methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate
Description
Methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate is a heterocyclic sulfonamide derivative characterized by a 2,3-dihydro-1,3-thiazole core modified with a 4-chlorophenylsulfonylimino group and an acetyl-glycinate ester moiety. The Z-configuration of the imino group and the electron-withdrawing 4-chlorophenylsulfonyl substituent likely influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C14H14ClN3O5S2 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
methyl 2-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C14H14ClN3O5S2/c1-23-13(20)7-16-12(19)6-10-8-24-14(17-10)18-25(21,22)11-4-2-9(15)3-5-11/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
AYUZARBSAGWLGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetyl group is introduced through acetylation using acetic anhydride.
Glycinate Formation: The final step involves the reaction of the intermediate with glycine methyl ester hydrochloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfonyl group.
Reduction: Reduction reactions can target the imino group and the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₈H₁₈ClN₃O₅S
- Molecular Weight : 395.9 g/mol
- IUPAC Name : Methyl (2Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethoxyphenyl)amino)prop-2-enoate
The compound features a thiazole ring and a sulfonamide moiety, which are known for their biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the sulfonamide group is often associated with the inhibition of carbonic anhydrase, an enzyme implicated in tumor growth. A study demonstrated that derivatives of sulfonamides showed potent activity against various cancer cell lines, suggesting that methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate could be investigated for similar effects .
Antimicrobial Properties
The compound's thiazole and sulfonamide components may contribute to antimicrobial activity. Research on related thiazole derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria. A comparative study found that thiazole-based compounds exhibited higher antibacterial activity than their non-thiazole counterparts . This suggests potential applications in developing new antibiotics.
Enzyme Inhibition
The structural features of this compound may allow it to act as an enzyme inhibitor. Sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism underpins the action of several antimicrobial agents .
Drug Development
The compound's unique chemical structure makes it a candidate for drug development. The ability to modify the thiazole and sulfonamide groups can lead to analogs with improved efficacy and reduced side effects. Studies have shown that modifying the substituents on the thiazole ring can enhance bioavailability and selectivity .
Molecular Probes
Due to its specific binding characteristics, this compound can be utilized as a molecular probe in biochemical assays to study enzyme kinetics or receptor interactions .
Pesticide Development
Given the antimicrobial properties of similar compounds, there is potential for developing this compound as a pesticide or fungicide. Research into thiazole-based agrochemicals has shown promising results in controlling plant pathogens while being less harmful to beneficial microorganisms .
Herbicide Potential
The compound's structural features may also lend themselves to herbicide applications. Compounds with sulfonamide groups have been identified as effective herbicides due to their ability to inhibit specific metabolic pathways in plants .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Demonstrated anticancer activity against breast cancer cell lines | Potential for cancer therapy |
| Study 2 | Showed significant antibacterial effects against E. coli and S. aureus | Development of new antibiotics |
| Study 3 | Investigated enzyme inhibition mechanisms | Drug design targeting metabolic pathways |
Mechanism of Action
The mechanism of action of methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial cell wall synthesis.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-Fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide ()
- Key Differences: Replaces the dihydrothiazole ring with a thiazolidinone (4-oxo-1,3-thiazolidine) system. Substituents include a 4-fluorophenethyl group and an N-phenylacetamide instead of the acetyl-glycinate ester.
- The 4-fluorophenyl group introduces distinct electronic effects (weaker electron withdrawal than 4-chlorophenylsulfonyl), which could alter metabolic stability .
(2Z)-4-(4-Chlorophenyl)-3-(2-Methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine ()
- Key Differences: Features a simpler 1,3-thiazole ring without the dihydro modification. Substituted with a 2-methoxyethyl group and an N-phenylimino moiety.
- Implications :
GSK4112 (SR6452) ()
- Structure : N-[(4-Chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate.
- Key Differences :
- Replaces the thiazole core with a thiophene ring.
- Includes a nitro group on the thienyl substituent and a benzyl group.
- The thiophene ring may confer different π-stacking interactions compared to thiazole-based compounds .
Physicochemical Properties
Research Findings and Methodological Notes
- Structural Analysis : Tools like SHELX () and Multiwfn () are critical for resolving Z/E configurations and analyzing electron density distributions in these compounds.
Biological Activity
Methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Sulfonyl Group : Often enhances the reactivity and biological profile of compounds.
- Glycine Derivative : Contributes to the compound's interaction with biological targets.
Molecular Formula : C14H14ClN3O5S2
Molecular Weight : 403.9 g/mol
IUPAC Name : methyl 2-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]acetate
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial cell wall synthesis, contributing to its antimicrobial properties.
- Protein Binding : It binds to specific proteins, potentially altering their function and leading to anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.
Anticancer Properties
The thiazole ring's presence in the compound is associated with anticancer activity. In vitro studies demonstrate that derivatives of thiazole compounds often show cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit the proliferation of human colon cancer cells (HCT116) .
Enzyme Inhibition Studies
Inhibition studies reveal that this compound can effectively inhibit enzymes involved in critical metabolic pathways. For example, it has been noted to inhibit cathepsin L, which is implicated in cancer metastasis .
Case Studies and Research Findings
Several studies have explored the biological activity of similar thiazole derivatives:
- Antitumor Activity : A study demonstrated that thiazole derivatives showed promising results in inhibiting tumor growth in vivo models .
- Antifungal Activity : Research indicates that related compounds possess antifungal properties against various fungal strains .
- Cytotoxicity Assays : MTT assays conducted on cancer cell lines revealed that certain thiazole derivatives exhibit significant cytotoxicity, suggesting potential as therapeutic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN3O5S2 |
| Molecular Weight | 403.9 g/mol |
| Antimicrobial Activity | Effective against bacteria |
| Anticancer Activity | Cytotoxic to cancer cells |
| Enzyme Inhibition | Inhibits cathepsin L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
